(2S)-2-Amino-4-methyl-N-(1-phenylethyl)pentanamide
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Overview
Description
(2S)-2-Amino-4-methyl-N-(1-phenylethyl)pentanamide is a compound with a specific stereochemistry, indicating the spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-4-methyl-N-(1-phenylethyl)pentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpentanoic acid and 1-phenylethylamine.
Amidation Reaction: The carboxylic acid group of 4-methylpentanoic acid is converted to an amide using 1-phenylethylamine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors could also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-4-methyl-N-(1-phenylethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Imines or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides or amines.
Scientific Research Applications
(2S)-2-Amino-4-methyl-N-(1-phenylethyl)pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-4-methyl-N-(1-phenylethyl)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-N-(1-phenylethyl)pentanamide
- (2S)-N,N-bis[(1R)-1-phenylethyl]-2-({[(1S)-1-phenylethyl]amino}methyl)pentanamide
Uniqueness
(2S)-2-Amino-4-methyl-N-(1-phenylethyl)pentanamide is unique due to its specific stereochemistry and the presence of both an amino group and a phenylethyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
(2S)-2-amino-4-methyl-N-(1-phenylethyl)pentanamide |
InChI |
InChI=1S/C14H22N2O/c1-10(2)9-13(15)14(17)16-11(3)12-7-5-4-6-8-12/h4-8,10-11,13H,9,15H2,1-3H3,(H,16,17)/t11?,13-/m0/s1 |
InChI Key |
VPFFPRYQICYPMT-YUZLPWPTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(C)C1=CC=CC=C1)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C1=CC=CC=C1)N |
Origin of Product |
United States |
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